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Compound of Interest

Compound Name: SGC2085 hydrochloride

Cat. No.: B593814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SGC2085 hydrochloride,

a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1

(CARM1/PRMT4). This document details its chemical structure, physicochemical properties,

mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties
SGC2085 hydrochloride is the hydrochloride salt of SGC2085. Its chemical and physical

properties are summarized in the table below.
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Property Value

IUPAC Name

(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-

methylphenyl]methyl]propanamide

hydrochloride

CAS Number
1821908-49-9 (HCl), 1821908-48-8 (free base)

[1]

Chemical Formula C₁₉H₂₅ClN₂O₂[1]

Molecular Weight 348.87 g/mol [1]

SMILES

C--INVALID-LINK--

C(=O)NCC1=CC=C(OC2=CC(C)=CC(C)=C2)C(

C)=C1.[H]Cl[1]

Solubility
DMSO: ≥ 2.5 mg/mL, Ethanol: Soluble, Water:

Insoluble

Appearance Solid powder[1]

Purity >98%[1]

Storage
Store at -20°C for long-term (months to years)

or 0-4°C for short-term (days to weeks)[1].

Chemical Structure of SGC2085 Hydrochloride

Figure 1: Chemical structure of SGC2085 hydrochloride.

Mechanism of Action
SGC2085 is a potent and selective inhibitor of Coactivator-Associated Arginine

Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).

[2][3] It exhibits an IC₅₀ value of 50 nM for CARM1 in cell-free assays.[2] The compound

demonstrates high selectivity for CARM1, being over 100-fold more selective against other

protein methyltransferases (PRMTs), with the exception of PRMT6 where the IC₅₀ is 5.2 µM.[2]

CARM1 is a crucial enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-

methionine (SAM) to the arginine residues of histone and non-histone proteins. This post-
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translational modification plays a significant role in the regulation of gene transcription. By

inhibiting CARM1, SGC2085 can modulate the expression of genes involved in various cellular

processes.

Signaling Pathways
CARM1 is implicated in several signaling pathways that are critical in both normal physiology

and disease states, particularly in cancer. Inhibition of CARM1 by SGC2085 can therefore

impact these pathways. One such key pathway is the Wnt/β-catenin signaling cascade.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Destruction Complex

Wnt Ligand

Frizzled Receptor

Binds

Dishevelled

Activates

GSK3β

Inhibits

β-catenin

Phosphorylates for degradation

APC Axin

TCF/LEF

Translocates to nucleus
and binds

CARM1

Recruits

Target Gene Expression
(e.g., c-Myc, Cyclin D1)

Activates

Co-activates

SGC2085

Inhibits

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b593814?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Simplified Wnt/β-catenin signaling pathway showing CARM1 co-activation and
inhibition by SGC2085.

Experimental Protocols
In Vitro Cell-Based Assay for CARM1 Inhibition
This protocol describes a general method for evaluating the cellular activity of SGC2085 in a

cell line such as HEK293.

Materials:

HEK293 cells

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

SGC2085 hydrochloride

Dimethyl sulfoxide (DMSO)

12-well plates

Cell lysis buffer (e.g., RIPA buffer)

Protein assay kit (e.g., BCA)

SDS-PAGE and Western blotting reagents and equipment

Primary antibodies against CARM1 substrate (e.g., methylated histone H3) and loading

control (e.g., β-actin)

Secondary antibodies (HRP-conjugated)

Chemiluminescence substrate

Procedure:

Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at

37°C in a humidified atmosphere with 5% CO₂.
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Cell Seeding: Seed the cells in 12-well plates at a density that will result in approximately 70-

80% confluency at the time of treatment.

Compound Preparation: Prepare a stock solution of SGC2085 hydrochloride in DMSO.

Further dilute the stock solution in culture medium to achieve the desired final

concentrations. Ensure the final DMSO concentration is consistent across all wells and does

not exceed 0.1%.

Cell Treatment: Treat the cells with varying concentrations of SGC2085 hydrochloride for a

specified duration (e.g., 24-48 hours). Include a vehicle control (DMSO-treated) group.

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable

lysis buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each cell lysate using a protein

assay kit.

Western Blotting:

Normalize the protein concentrations of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1

hour at room temperature.

Incubate the membrane with the primary antibody against the methylated substrate of

CARM1 overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detect the protein bands using a chemiluminescence substrate and an imaging system.

Strip and re-probe the membrane with a loading control antibody to ensure equal protein

loading.
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Data Analysis: Quantify the band intensities using densitometry software. Normalize the

intensity of the methylated protein to the loading control. Calculate the percentage of

inhibition at each SGC2085 concentration relative to the vehicle control.

Proposed Synthetic Route
A specific, detailed synthesis protocol for SGC2085 hydrochloride is not readily available in

the public domain. However, based on its chemical structure, a plausible synthetic route can be

proposed involving two key steps: reductive amination to form the benzylamine intermediate,

followed by amide coupling.

Step 1: Synthesis of 4-((4-(3,5-dimethylphenoxy)-3-methylbenzyl)amino)propan-2-amine

(Intermediate 1)

This step involves the reductive amination of 4-(3,5-dimethylphenoxy)-3-methylbenzaldehyde

with (S)-alaninamide.

Materials:

4-(3,5-dimethylphenoxy)-3-methylbenzaldehyde

(S)-alaninamide

Sodium triacetoxyborohydride (STAB)

Dichloromethane (DCM)

Acetic acid

Procedure:

Dissolve 4-(3,5-dimethylphenoxy)-3-methylbenzaldehyde and (S)-alaninamide in DCM.

Add a catalytic amount of acetic acid to the mixture.

Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
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Continue stirring at room temperature for 12-24 hours.

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain the crude intermediate.

Purify the intermediate by column chromatography.

Step 2: Synthesis of SGC2085 (Amide Coupling)

This step involves the coupling of Intermediate 1 with a suitable carboxylic acid or its activated

derivative. For SGC2085, this would be propanoic acid.

Materials:

Intermediate 1

Propanoic acid

A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-

Dicyclohexylcarbodiimide (DCC)

A base such as N,N-Diisopropylethylamine (DIPEA)

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

Dissolve Intermediate 1 and propanoic acid in anhydrous DMF.

Add DIPEA to the reaction mixture.

Add the coupling agent (EDC or DCC) to the mixture at 0°C.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by TLC or LC-MS.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography to yield SGC2085 free base.

Step 3: Formation of SGC2085 Hydrochloride

Dissolve the purified SGC2085 free base in a suitable solvent such as diethyl ether or ethyl

acetate.

Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

The hydrochloride salt will precipitate out of the solution.

Collect the precipitate by filtration, wash with the solvent, and dry under vacuum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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